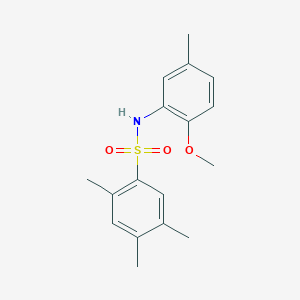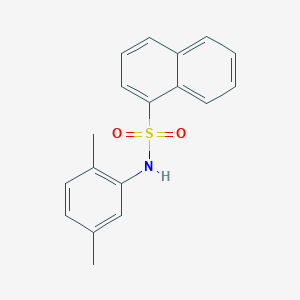![molecular formula C28H25NO5S B281254 Methyl 2-tert-butyl-5-[(2-naphthylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate](/img/structure/B281254.png)
Methyl 2-tert-butyl-5-[(2-naphthylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-tert-butyl-5-[(2-naphthylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate, also known as Compound A, is a novel chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of Methyl 2-tert-butyl-5-[(2-naphthylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate A is not fully understood, but it is believed to act through multiple pathways. In cancer cells, Methyl 2-tert-butyl-5-[(2-naphthylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate A has been found to inhibit the activity of the transcription factor NF-κB, which is involved in the regulation of cell growth and survival. In neurological disorders, Methyl 2-tert-butyl-5-[(2-naphthylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate A has been found to reduce oxidative stress and inflammation by activating the Nrf2-ARE pathway, which is involved in the regulation of antioxidant and anti-inflammatory genes.
Biochemical and Physiological Effects:
Methyl 2-tert-butyl-5-[(2-naphthylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate A has been found to have various biochemical and physiological effects, including inhibition of cell growth, induction of apoptosis, reduction of oxidative stress and inflammation, and activation of the Nrf2-ARE pathway. These effects have been observed in various cell types and animal models, suggesting the potential for Methyl 2-tert-butyl-5-[(2-naphthylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate A to be used as a therapeutic agent in various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of Methyl 2-tert-butyl-5-[(2-naphthylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate A is its specificity towards cancer cells and its ability to inhibit the growth of various cancer cell types. Another advantage is its ability to reduce oxidative stress and inflammation, making it a potential treatment for various inflammatory diseases. However, one limitation of Methyl 2-tert-butyl-5-[(2-naphthylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate A is its low solubility in water, which can make it difficult to administer in vivo. Another limitation is the lack of human clinical trials, which limits the understanding of its safety and efficacy in humans.
Zukünftige Richtungen
There are several future directions for the research of Methyl 2-tert-butyl-5-[(2-naphthylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate A. One direction is to further investigate its mechanism of action and its potential targets in cancer cells and neurological disorders. Another direction is to optimize its pharmacokinetic properties, such as solubility and bioavailability, to improve its efficacy in vivo. Additionally, the development of analogs of Methyl 2-tert-butyl-5-[(2-naphthylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate A with improved properties and specificity towards certain diseases is another potential direction for future research.
Conclusion:
Methyl 2-tert-butyl-5-[(2-naphthylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate A is a novel chemical compound that has shown promising results in various scientific research fields, including cancer research, neurological disorders, and inflammation. Its mechanism of action is not fully understood, but it is believed to act through multiple pathways. Methyl 2-tert-butyl-5-[(2-naphthylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate A has various biochemical and physiological effects, including inhibition of cell growth, induction of apoptosis, reduction of oxidative stress and inflammation, and activation of the Nrf2-ARE pathway. While there are limitations to its use, such as low solubility and lack of human clinical trials, the future directions for research on Methyl 2-tert-butyl-5-[(2-naphthylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate A are numerous, making it a promising compound for further investigation.
Synthesemethoden
The synthesis of Methyl 2-tert-butyl-5-[(2-naphthylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate A involves a series of chemical reactions, starting with the reaction of 2-naphthylsulfonamide with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone to form an intermediate product. This intermediate product is then reacted with 2-tert-butyl-5-hydroxymethyl naphtho[1,2-b]furan-3-carboxylic acid, followed by the addition of methyl iodide to obtain the final product, Methyl 2-tert-butyl-5-[(2-naphthylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate A.
Wissenschaftliche Forschungsanwendungen
Methyl 2-tert-butyl-5-[(2-naphthylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate A has shown promising results in various scientific research fields, including cancer research, neurological disorders, and inflammation. In cancer research, Methyl 2-tert-butyl-5-[(2-naphthylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate A has been found to inhibit the growth of various cancer cells, including breast cancer, prostate cancer, and lung cancer cells. In neurological disorders, Methyl 2-tert-butyl-5-[(2-naphthylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate A has been shown to have a neuroprotective effect, reducing oxidative stress and inflammation in the brain. Inflammation is a common factor in many diseases, and Methyl 2-tert-butyl-5-[(2-naphthylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate A has been found to have anti-inflammatory properties, making it a potential treatment for various inflammatory diseases.
Eigenschaften
Molekularformel |
C28H25NO5S |
|---|---|
Molekulargewicht |
487.6 g/mol |
IUPAC-Name |
methyl 2-tert-butyl-5-(naphthalen-2-ylsulfonylamino)benzo[g][1]benzofuran-3-carboxylate |
InChI |
InChI=1S/C28H25NO5S/c1-28(2,3)26-24(27(30)33-4)22-16-23(20-11-7-8-12-21(20)25(22)34-26)29-35(31,32)19-14-13-17-9-5-6-10-18(17)15-19/h5-16,29H,1-4H3 |
InChI-Schlüssel |
JSZLXQTUEZWSQW-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=C(C2=C(O1)C3=CC=CC=C3C(=C2)NS(=O)(=O)C4=CC5=CC=CC=C5C=C4)C(=O)OC |
Kanonische SMILES |
CC(C)(C)C1=C(C2=C(O1)C3=CC=CC=C3C(=C2)NS(=O)(=O)C4=CC5=CC=CC=C5C=C4)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-{[(2,5-Diethylphenyl)sulfonyl]amino}-3-phenylpropanoic acid](/img/structure/B281171.png)
![N-(mesitylsulfonyl)-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylcyclohexanecarboxamide](/img/structure/B281172.png)
![Ethyl 5-[(cyclohexylcarbonyl)(phenylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281175.png)
![N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-1-naphthalenesulfonamide](/img/structure/B281178.png)
![Ethyl 2-methyl-5-[(1-naphthylsulfonyl)amino]-1-benzofuran-3-carboxylate](/img/structure/B281180.png)
![N-[(4-methylphenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylcyclohexanecarboxamide](/img/structure/B281182.png)


![4-[(5-Tert-butyl-2,3-dimethylphenyl)sulfonyl]morpholine](/img/structure/B281189.png)
![Isopentyl 6,11-dioxo-6,11-dihydrobenzo[f]pyrido[1,2-a]indole-12-carboxylate](/img/structure/B281192.png)



![N-(cyclohexylcarbonyl)-2,4,5-trimethyl-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B281197.png)